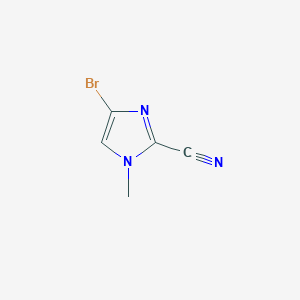

4-Bromo-1-methyl-1H-imidazole-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

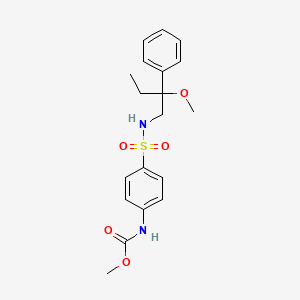

4-Bromo-1-methyl-1H-imidazole-2-carbonitrile is a useful research compound. Its molecular formula is C5H4BrN3 and its molecular weight is 186.012. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile is involved in various chemical reactions and synthesis processes, contributing significantly to the development of new compounds and materials. For instance, it participates in reactions with cyanogen bromide, where imidazoles bearing an N-alkyl substituent react to give 2-bromo products. These reactions are essential for understanding the chemical behavior of imidazoles and developing new synthesis pathways for brominated and cyanated imidazoles, which are crucial intermediates in pharmaceuticals and material science (McCullum et al., 1999).

Catalysis and Green Chemistry this compound is also a key component in the field of catalysis and green chemistry, where it aids in the synthesis of highly substituted imidazoles using eco-friendly approaches. For example, using Brønsted acidic ionic liquids as reusable catalysts enables the efficient and environmentally friendly synthesis of trisubstituted and tetrasubstituted imidazoles under thermal solvent-free conditions (Shaterian & Ranjbar, 2011). These methodologies highlight the compound's role in promoting sustainable chemical processes that minimize waste and environmental impact.

Advanced Materials and Functionalization The versatility of this compound extends to the development of advanced materials. It serves as a precursor in the functionalization and modification of imidazoles, which are pivotal in creating novel materials and chemicals with specific properties. The ability to modify the imidazole ring through reactions involving this compound leads to the creation of compounds with potential applications in various industries, including pharmaceuticals, electronics, and nanotechnology (Joo, Touré, & Sames, 2010).

Environmental Applications In environmental science, this compound contributes to the synthesis of compounds that can capture and sequester CO2, addressing global challenges related to greenhouse gas emissions. Ionic liquids derived from imidazole compounds offer innovative solutions for CO2 capture, showcasing the compound's potential in mitigating climate change effects (Bates et al., 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, contributing to their diverse therapeutic potential .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific pathway and the context within the organism.

Result of Action

Given the diverse biological activities of imidazole derivatives, the effects could range from changes in enzyme activity to alterations in cellular signaling .

Propiedades

IUPAC Name |

4-bromo-1-methylimidazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c1-9-3-4(6)8-5(9)2-7/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPVVNCZZLQQTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)

![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2547459.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2547468.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2547469.png)

![6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2547472.png)